molecular formula C21H24N2O5 B247653 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Cat. No. B247653
M. Wt: 384.4 g/mol
InChI Key: IBEYCYNAMCQUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone, also known as MBPE, is a synthetic compound that has been developed for its potential use in scientific research. The compound has been synthesized through a specific method and has been found to have a mechanism of action that could be useful in understanding various biochemical and physiological processes. In

Scientific Research Applications

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been found to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including vision, taste, smell, and hormone regulation. 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been shown to bind to a specific type of GPCR, known as the 5-HT1A receptor, and modulate its activity. This makes 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone a valuable tool for studying the function of this receptor and its role in various physiological processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves its binding to the 5-HT1A receptor and modulating its activity. The 5-HT1A receptor is a GPCR that is involved in the regulation of serotonin levels in the brain. When 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone binds to the receptor, it activates a signaling pathway that leads to the inhibition of serotonin release. This mechanism of action has potential applications in the treatment of various disorders, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been found to have various biochemical and physiological effects, particularly in the brain. Studies have shown that 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone can modulate the activity of the 5-HT1A receptor, leading to changes in serotonin levels and neurotransmitter release. This can have an impact on various physiological processes, including mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is its specificity for the 5-HT1A receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is its potential toxicity. Studies have shown that high doses of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone can lead to cell death and neurotoxicity. Therefore, careful consideration should be given to the dosage and duration of exposure when using 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in lab experiments.

Future Directions

There are various future directions for the use of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in scientific research. One potential application is in the development of new drugs for the treatment of anxiety, depression, and schizophrenia. By understanding the mechanism of action of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone and its effects on the 5-HT1A receptor, researchers can develop new drugs that target this receptor and modulate its activity. Additionally, 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone could be used in the study of other GPCRs and their role in various physiological processes. This could lead to a better understanding of these receptors and their potential as therapeutic targets.
Conclusion:
In conclusion, 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is a synthetic compound that has potential applications in scientific research, particularly in the study of GPCRs. The compound has a specific mechanism of action that involves its binding to the 5-HT1A receptor and modulating its activity. 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has various biochemical and physiological effects, and careful consideration should be given to its use in lab experiments. There are various future directions for the use of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone in scientific research, including the development of new drugs for the treatment of various disorders.

Synthesis Methods

The synthesis of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves a series of reactions that result in the formation of the final product. The starting materials for the synthesis are 4-methoxybenzoyl chloride and 4-methoxyphenol. The reaction between these two compounds results in the formation of 4-methoxybenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperazine to form the piperazine amide. Finally, the piperazine amide is reacted with 4-methoxyphenoxyacetyl chloride to form 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone.

properties

Product Name

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H24N2O5/c1-26-17-5-3-16(4-6-17)21(25)23-13-11-22(12-14-23)20(24)15-28-19-9-7-18(27-2)8-10-19/h3-10H,11-15H2,1-2H3

InChI Key

IBEYCYNAMCQUOD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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